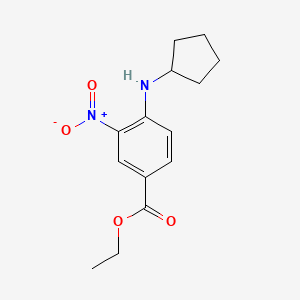

Ethyl 4-(cyclopentylamino)-3-nitrobenzoate

Description

Ethyl 4-(cyclopentylamino)-3-nitrobenzoate is a substituted benzoate ester featuring a cyclopentylamino group at the 4-position and a nitro group at the 3-position of the benzene ring. This compound serves as a key intermediate in synthesizing benzimidazole derivatives, which are of significant interest in medicinal chemistry due to their biological activities . Its synthesis typically involves nucleophilic substitution of ethyl 4-chloro-3-nitrobenzoate with cyclopentylamine under basic conditions, followed by purification via recrystallization .

Propriétés

IUPAC Name |

ethyl 4-(cyclopentylamino)-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-2-20-14(17)10-7-8-12(13(9-10)16(18)19)15-11-5-3-4-6-11/h7-9,11,15H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVMBCXAIQNESO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC2CCCC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Summary Table of Preparation Methods

Research Findings and Notes

- The use of ultradispersed natural zeolite catalysts combined with microwave or ultrasound irradiation significantly enhances the esterification efficiency, reducing reaction time and increasing yield without harsh chemicals.

- The nucleophilic substitution step allows for selective introduction of the cyclopentylamino group, a critical functionalization for biological activity in medicinal chemistry contexts.

- Acid-catalyzed esterification methods provide an alternative with high yield and purity, suitable for scale-up and industrial production.

- The catalytic systems used are generally recyclable, and the processes avoid multistep purification, making them economically and environmentally advantageous.

- Analytical identification of products is performed by GC/MS, FTIR, and NMR spectroscopy to confirm structure and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 4-(cyclopentylamino)-3-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then undergo further reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Oxidation: Potassium permanganate, chromium trioxide.

Substitution: Sodium hydroxide for hydrolysis, followed by acidification.

Major Products:

Reduction: Ethyl 4-(cyclopentylamino)-3-aminobenzoate.

Oxidation: Various oxidized derivatives depending on the conditions.

Substitution: 4-(Cyclopentylamino)-3-nitrobenzoic acid.

Applications De Recherche Scientifique

Ethyl 4-(cyclopentylamino)-3-nitrobenzoate exhibits a range of biological activities that make it a candidate for further investigation in drug development.

Antitumor Activity

Recent studies have indicated that this compound possesses significant antitumor properties. In vitro assays demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 12 | Induction of apoptosis via reactive oxygen species |

| MCF-7 (Breast) | 18 | Inhibition of cell proliferation |

| A549 (Lung) | 22 | Modulation of apoptotic pathways |

These findings suggest that the compound may induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that this compound exhibits moderate antibacterial effects against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 14 | 32 µg/mL |

| Escherichia coli | 11 | 64 µg/mL |

| Klebsiella pneumoniae | 10 | 128 µg/mL |

These results indicate that the compound could be explored further as a potential antimicrobial agent .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods. A common synthetic route involves the reaction of cyclopentylamine with ethyl 3-nitrobenzoate under controlled conditions. The process typically includes:

- Preparation of Reactants : Ethyl 3-nitrobenzoate is reacted with cyclopentylamine.

- Reaction Conditions : The reaction is conducted in an organic solvent at elevated temperatures to facilitate the formation of the desired product.

- Purification : The product is purified using recrystallization or chromatography techniques to obtain high purity levels.

This compound can also serve as a precursor for the synthesis of various derivatives, which may enhance its biological activity or alter its pharmacokinetic properties .

Therapeutic Potential

Given its promising biological activities, this compound has potential therapeutic applications, particularly in:

- Cancer Treatment : Its ability to induce apoptosis in cancer cells suggests it could be developed into an anticancer drug.

- Infectious Diseases : Its antimicrobial properties indicate potential use in treating bacterial infections, especially those caused by resistant strains.

Case Studies and Research Findings

Several case studies have documented the therapeutic effects and mechanisms of action associated with this compound:

- A study involving the compound's effect on HeLa cells reported a significant reduction in cell viability at concentrations above 10 µM, highlighting its potential as a chemotherapeutic agent .

- Another investigation assessed its antibacterial efficacy against multi-drug resistant strains, demonstrating notable activity that warrants further exploration for clinical applications.

Mécanisme D'action

The mechanism of action of Ethyl 4-(cyclopentylamino)-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclopentylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Ethyl 4-(Cyclohexylamino)-3-Nitrobenzoate

- Structural Difference : Cyclohexylamine replaces cyclopentylamine, introducing a six-membered ring.

- Synthesis : Similar conditions (THF, triethylamine, room temperature) yield comparable reaction times (~24 hours) .

- Reactivity : The bulkier cyclohexyl group may reduce reaction efficiency in subsequent reductive cyclization steps compared to cyclopentyl derivatives .

Ethyl 4-(Butylamino)-3-Nitrobenzoate

- Structural Difference : A linear butyl chain replaces the cyclopentyl group.

- Crystallography : The asymmetric unit contains three independent molecules with intramolecular N–H···O hydrogen bonds forming S(6) motifs. The flexible butyl chain allows varied conformations, contrasting the rigid cyclopentyl ring .

Ethyl 4-(Methylamino)-3-Nitrobenzoate

- Structural Difference : A methyl group replaces cyclopentyl, significantly reducing steric hindrance.

- Applications : Used in industrial research; its smaller size enhances reactivity in nucleophilic substitutions but reduces lipophilicity compared to cyclic analogs .

Influence on Physicochemical Properties

Solubility and Lipophilicity

- Cyclopentyl Derivative: Moderate lipophilicity due to the nonpolar cyclopentyl group, favoring membrane permeability in drug candidates.

- Hydroxyethyl Derivative (Ethyl 4-(2-Hydroxyethylamino)-3-Nitrobenzoate): Increased water solubility from the hydroxyl group, enabling applications in polar solvents .

- Nitrobenzoic Acid Derivatives (e.g., 4-Cyclobutylamino-3-Nitrobenzoic Acid): Hydrolysis of the ester group introduces a carboxylic acid, enhancing polarity and acidity (pKa ~2–3) .

Thermal Stability

- Ethyl 3-Nitrobenzoate: Melting point ~50–52°C, lower than cyclopentylamino analogs due to reduced molecular rigidity .

- Cyclopentyl vs. Cyclohexyl Analogs : Cyclohexyl derivatives exhibit higher melting points (~120–130°C) compared to cyclopentyl (~100–110°C), attributed to improved crystal packing from the larger ring .

Crystallographic and Hydrogen-Bonding Patterns

*Note: Crystallographic data for the cyclopentyl derivative is inferred from analogs. Cyclic amines generally stabilize intramolecular hydrogen bonds, reducing intermolecular interactions compared to linear chains .

Activité Biologique

Ethyl 4-(cyclopentylamino)-3-nitrobenzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

This compound can be represented by the following chemical structure:

- Molecular Formula : C14H18N2O4

- Molecular Weight : 270.30 g/mol

Biological Activity Overview

The compound's biological activity is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical physiological processes. The following sections detail specific activities and findings related to this compound.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, dual inhibitors targeting anaplastic lymphoma kinase (ALK) and bromodomain-4 (BRD4) have shown promising results in inhibiting tumor growth in neuroblastoma models, suggesting that modifications of the nitrobenzoate structure can enhance anticancer efficacy .

Anti-inflammatory Properties

Compounds with a similar structure have been investigated for their anti-inflammatory effects. The presence of the nitro group is hypothesized to contribute to the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis and psoriasis .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key observations include:

- Cyclopentyl Group : The cyclopentyl moiety may enhance lipophilicity, improving cellular uptake and bioavailability.

- Nitro Group : The nitro group is critical for biological activity, as it may participate in electron-withdrawing effects that stabilize reactive intermediates during interactions with target proteins.

Data Table: Summary of Biological Activities

Neuroblastoma Treatment

A study demonstrated the efficacy of modified benzoate compounds in inhibiting neuroblastoma cell lines through dual inhibition mechanisms targeting ALK and BRD4. The results suggested that this compound could serve as a lead compound for further development in cancer therapeutics .

Inflammatory Disease Models

In vivo studies using animal models of inflammation showed that compounds related to this compound significantly reduced markers of inflammation, indicating potential therapeutic applications in chronic inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for Ethyl 4-(cyclopentylamino)-3-nitrobenzoate?

The compound is synthesized via nucleophilic aromatic substitution. A typical procedure involves reacting ethyl 4-chloro-3-nitrobenzoate with cyclopentylamine in THF, using triethylamine (TEA) as a base to deprotonate the amine and drive the reaction. The reaction is stirred at room temperature for 24 hours, followed by quenching with ice and recrystallization from ethanol to obtain the pure product. This method is analogous to the synthesis of ethyl 4-(cyclohexylamino)-3-nitrobenzoate described in the literature .

Q. How is the compound characterized post-synthesis?

Characterization involves a combination of analytical techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and amine integration.

- FT-IR to identify nitro ( ~1520 cm⁻¹) and ester ( ~1700 cm⁻¹) functional groups.

- HPLC for purity assessment, with reverse-phase C18 columns and UV detection at 254 nm.

- Melting point determination (e.g., ~47–57°C for analogous nitrobenzoates, as per CRC Handbook data) .

Q. What are the key physical properties of this compound?

Physical properties include:

- Molecular weight : ~265.28 g/mol (calculated for C₁₄H₁₈N₂O₄).

- Density : Estimated at ~1.3 g/cm³ (based on structurally similar nitrobenzoates) .

- Solubility : Low in water; soluble in polar aprotic solvents (e.g., DMSO, THF) and ethanol.

Q. How can reaction yields be optimized during synthesis?

Yield optimization strategies include:

- Using 2.0 equivalents of cyclopentylamine and 3.0 equivalents of TEA to ensure complete substitution .

- Employing anhydrous THF to minimize side reactions.

- Monitoring reaction progress via TLC (hexane:ethyl acetate, 8:2 v/v) to avoid over-reaction .

Advanced Research Questions

Q. How do different amine substituents (e.g., cyclopentyl vs. tert-butyl) influence the compound’s reactivity and crystallinity?

Substituent steric and electronic effects impact both reactivity and solid-state behavior. For example:

- tert-Butyl groups increase steric hindrance, slowing nucleophilic substitution but improving crystal packing via van der Waals interactions .

- Cyclopentyl groups enhance solubility in non-polar solvents due to their lipophilic nature. Crystallographic studies (e.g., P21/c space group) reveal distinct hydrogen-bonding networks compared to cyclobutyl analogs .

Q. What methodologies resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., ambiguous NOE signals or overlapping NMR peaks) are addressed via:

Q. How do hydrogen-bonding patterns influence the compound’s crystal packing?

Hydrogen bonds (N–H⋯O and O–H⋯O) form supramolecular motifs, such as R₂²(8) rings (graph-set analysis). For instance, the hydroxyl group in ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate participates in intermolecular O–H⋯O bonds, creating helical chains along the crystallographic axis .

Q. What mechanistic insights exist for the reduction of the nitro group to an amine in derivatives of this compound?

The nitro group is reduced to an amine using hydrazine hydrate and Pd/C under reflux. This proceeds via a Hoffman-type mechanism , where hydrazine acts as a proton donor and the catalyst facilitates hydrogen transfer. Reaction monitoring via TLC (hexane:ethyl acetate, 7:3 v/v) ensures selective reduction without ester hydrolysis .

Q. How does solvent polarity affect the compound’s stability during long-term storage?

Stability studies show:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.